

Benzenemethanaminium, N,N,N-triethyl- chloride physical properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Benzenemethanaminium, N,N,N-triethyl-

Cat. No.: B097683

[Get Quote](#)

An In-depth Technical Guide on the Physical Properties of **Benzenemethanaminium, N,N,N-triethyl-, chloride**

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzenemethanaminium, N,N,N-triethyl-, chloride, commonly known as Benzyltriethylammonium chloride (BTEAC or TEBA), is a quaternary ammonium salt. It is widely utilized in organic synthesis as a phase-transfer catalyst (PTC), facilitating reactions between reactants in immiscible phases.^{[1][2][3]} Its amphiphilic nature, possessing both a hydrophilic quaternary ammonium head and a lipophilic benzyl group, allows it to shuttle anions from an aqueous phase to an organic phase, thereby accelerating reaction rates and improving yields.^{[4][5][6]} This technical guide provides a comprehensive overview of the core physical properties of Benzyltriethylammonium chloride, details experimental protocols for their determination, and visualizes its catalytic mechanism.

Physical and Chemical Properties

Benzyltriethylammonium chloride is a white to light yellow crystalline powder.^[7] It is hygroscopic and stable under normal conditions, though it is incompatible with strong oxidizing agents.^[7]

Data Presentation

The quantitative physical properties of **Benzene-methanaminium, N,N,N-triethyl-**, chloride are summarized in the table below. Data has been compiled from various sources to provide a comprehensive overview.

Property	Value	Source(s)
Molecular Formula	C ₁₃ H ₂₂ ClN	[4]
Molecular Weight	227.77 g/mol	[4][8][9]
Melting Point	185 - 192 °C (with decomposition)	[4][5][7][10][11]
Boiling Point	366.11 °C (rough estimate)	[4][12]
Density	1.08 g/mL at 25 °C	[4][12]
Bulk Density	700 kg/m ³	[6][10]
Solubility in Water	630 - 700 g/L at 20 °C	[6][10][12]
Refractive Index	n _{20/D} 1.479	[4][12]
Flash Point	> 275 °C (> 527 °F) - closed cup	[5][6]
Autoignition Temperature	300 °C	[6][10]
pH	6.0 - 8.0 (100 g/L in H ₂ O at 20 °C)	[6][10]

Experimental Protocols

Detailed experimental protocols for the determination of the physical properties of this specific compound are not widely published. Therefore, the following sections describe standardized methodologies appropriate for a compound of this nature.

Melting Point Determination (Capillary Method)

The melting point of a crystalline solid is a key indicator of its purity. The capillary method is a standard technique for this determination.[13]

Apparatus:

- Melting point apparatus (e.g., Mel-Temp or similar)
- Glass capillary tubes (sealed at one end)
- Mortar and pestle
- Spatula

Procedure:

- Sample Preparation: A small amount of dry **Benzene****methanaminium, N,N,N-triethyl-** chloride is finely ground using a mortar and pestle. The open end of a capillary tube is jabbed into the powder to pack a small amount of the sample into the tube, which is then tapped gently to compact the solid to a height of 2-3 mm.[14]
- Measurement: The capillary tube is placed in the heating block of the melting point apparatus. The sample is heated rapidly to a temperature approximately 15-20 °C below the expected melting point. The heating rate is then reduced to 1-2 °C per minute to allow for accurate observation.
- Data Recording: The temperature at which the first droplet of liquid appears is recorded as the onset of melting. The temperature at which the entire sample becomes a clear liquid is recorded as the completion of melting. The melting point is reported as a range between these two temperatures. For a pure substance, this range is typically narrow.[8]

Solubility Determination

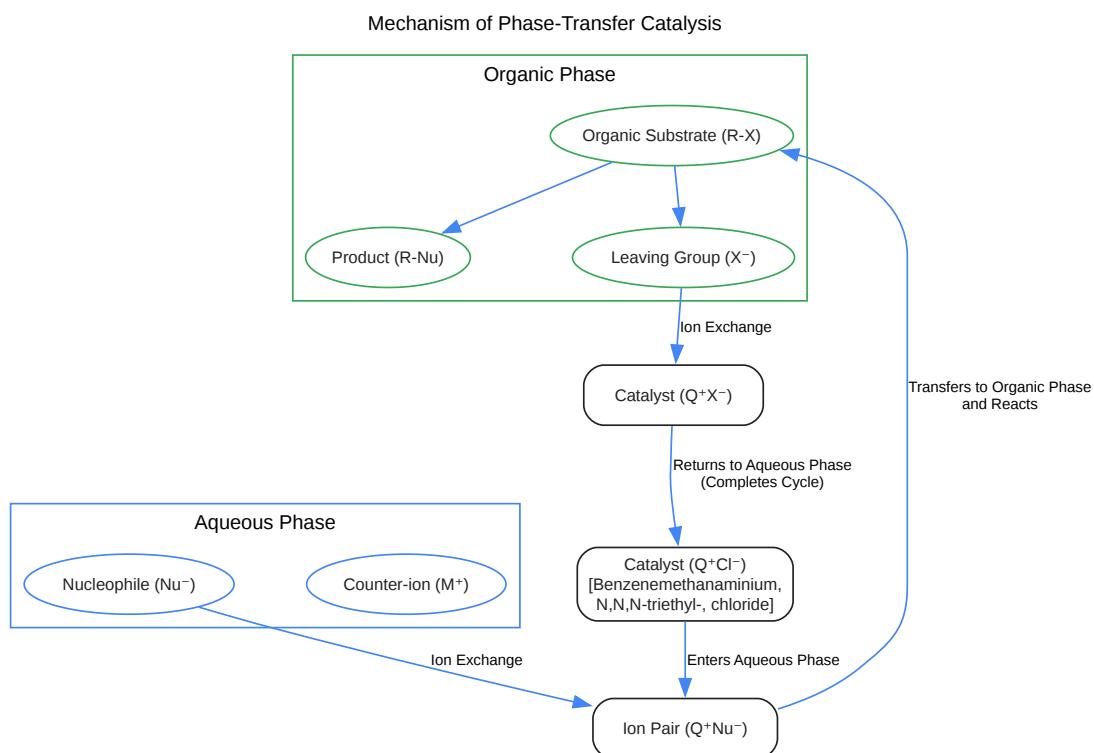
The solubility of **Benzene****methanaminium, N,N,N-triethyl-** chloride in water can be determined using a standard shake-flask method.

Apparatus:

- Analytical balance

- Volumetric flasks
- Conical flasks with stoppers
- Magnetic stirrer and stir bars
- Temperature-controlled water bath or incubator
- Centrifuge
- Spectrophotometer or other suitable analytical instrument

Procedure:


- Preparation of Saturated Solution: An excess amount of the compound is added to a known volume of deionized water in a conical flask.
- Equilibration: The flask is sealed and placed in a temperature-controlled bath (e.g., at 20 °C). The mixture is stirred for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
- Phase Separation: The suspension is allowed to settle, and a clear aliquot of the supernatant is carefully removed. To ensure all solid particles are removed, the aliquot may be centrifuged.
- Quantification: The concentration of the dissolved solid in the clear supernatant is determined. This can be done by evaporating a known volume of the solution to dryness and weighing the residue, or by a suitable analytical technique such as UV-Vis spectrophotometry if the compound has a chromophore.
- Calculation: The solubility is expressed in grams per liter (g/L) or moles per liter (mol/L).

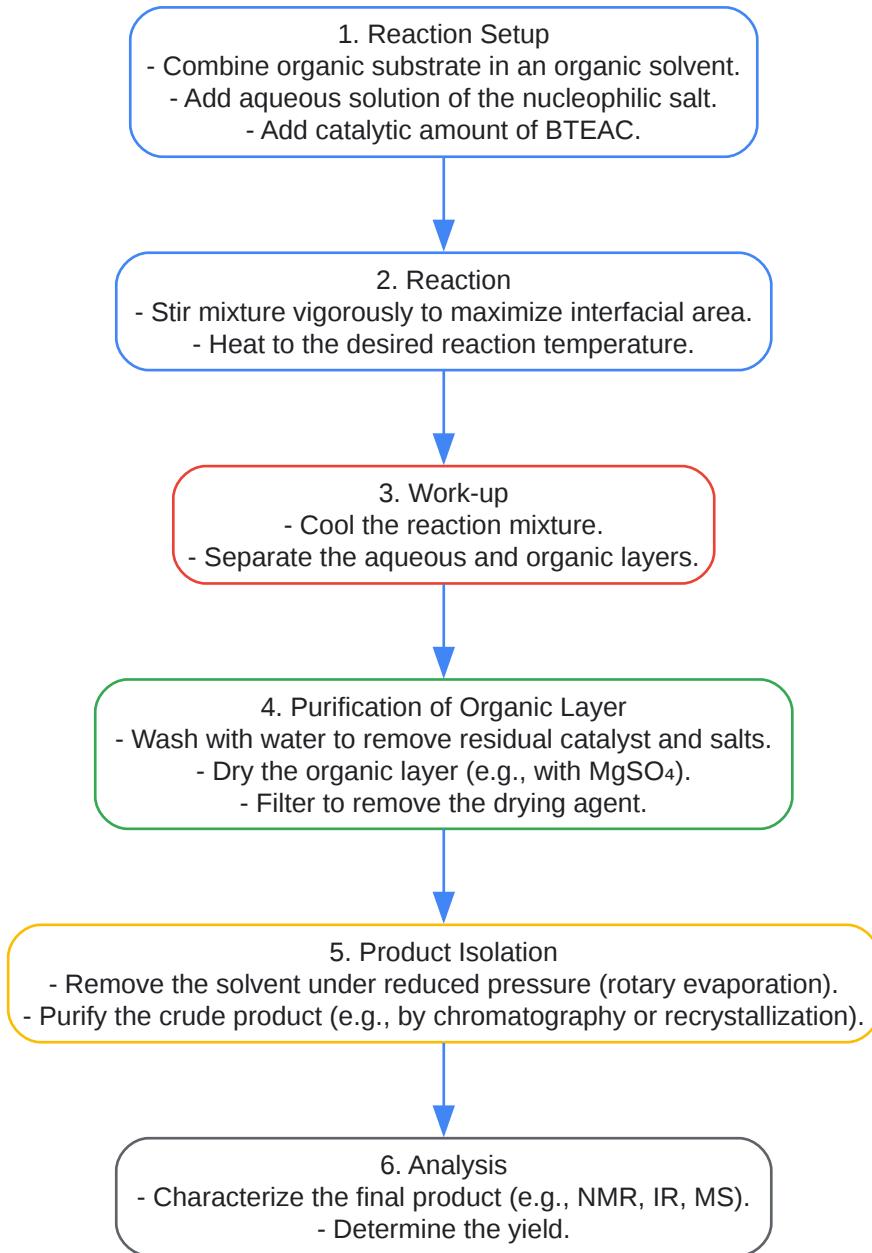
Key Mechanisms and Workflows

Phase-Transfer Catalysis Mechanism

Benzenemethanaminium, N,N,N-triethyl-, chloride's primary role is as a phase-transfer catalyst. The diagram below illustrates the general mechanism by which it facilitates a reaction

between a nucleophile in an aqueous phase and an organic substrate in an organic phase.

[Click to download full resolution via product page](#)


Caption: Catalytic cycle of **Benzenemethanaminium, N,N,N-triethyl-, chloride** in phase-transfer catalysis.

This diagram illustrates how the catalyst (Q^+Cl^-) exchanges its chloride anion for the nucleophile (Nu^-) in the aqueous phase to form a lipophilic ion pair (Q^+Nu^-). This ion pair is soluble in the organic phase, where the nucleophile reacts with the organic substrate ($R-X$) to form the product ($R-Nu$). The catalyst then exchanges the leaving group (X^-) and returns to the aqueous phase to begin the cycle anew.

Experimental Workflow for a Phase-Transfer Catalyzed Reaction

The following diagram outlines a typical experimental workflow for a nucleophilic substitution reaction using **Benzenemethanaminium, N,N,N-triethyl-**, chloride as a phase-transfer catalyst.

Experimental Workflow for Phase-Transfer Catalysis

[Click to download full resolution via product page](#)

Caption: A generalized experimental workflow for a reaction utilizing phase-transfer catalysis.

This workflow highlights the key steps from setting up the biphasic reaction to the final analysis of the purified product. The vigorous stirring is crucial to create a large surface area between the two immiscible phases, which is essential for the catalyst to function effectively.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. How Benzyltriethylammonium Chloride Serves as an Efficient Phase Transfer Catalyst [jindunchemical.com]
- 2. Preparation method and application of benzyltriethylammonium chloride _ Chemicalbook [chemicalbook.com]
- 3. mdpi.com [mdpi.com]
- 4. nbino.com [nbino.com]
- 5. biomedres.us [biomedres.us]
- 6. Phase-transfer Catalysis | Chemical Bull Pvt Ltd [chemicalbull.com]
- 7. Benzyltriethylammonium chloride | 56-37-1 [chemicalbook.com]
- 8. chem.ucalgary.ca [chem.ucalgary.ca]
- 9. Benzyl triethylammonium chloride | C13H22N.Cl | CID 66133 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. kinampark.com [kinampark.com]
- 11. Benzyltriethylammonium chloride 99 56-37-1 [sigmaaldrich.com]
- 12. [PDF] Determination of solubility parameters of ionic liquids and ionic liquid/solvent mixtures from intrinsic viscosity. | Semantic Scholar [semanticscholar.org]
- 13. thinksrs.com [thinksrs.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- To cite this document: BenchChem. [Benzene methanaminium, N,N,N-triethyl- chloride physical properties]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b097683#benzenemethanaminium-n-n-n-triethylchloride-physical-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com